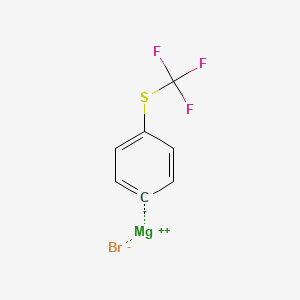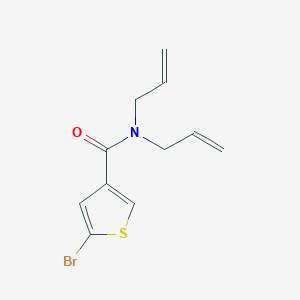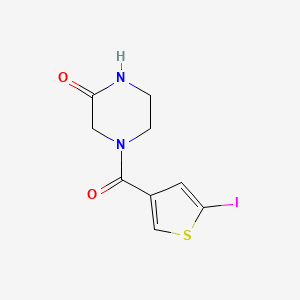
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 5-iodothiophene-3-carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperazine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Piperazine: The iodinated thiophene is then coupled with piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in suitable solvents (e.g., DMF or toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring suggests it may interact with GABA receptors or other neurotransmitter systems . The thiophene ring may also contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain the piperazine ring and exhibit various biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are used as anti-inflammatory agents and local anesthetics, respectively.
Uniqueness
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is unique due to the combination of the piperazine and thiophene rings in its structure. This dual functionality may confer distinct biological and chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science .
属性
分子式 |
C9H9IN2O2S |
|---|---|
分子量 |
336.15 g/mol |
IUPAC 名称 |
4-(5-iodothiophene-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9IN2O2S/c10-7-3-6(5-15-7)9(14)12-2-1-11-8(13)4-12/h3,5H,1-2,4H2,(H,11,13) |
InChI 键 |
HTVFNUPZDCEDOX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


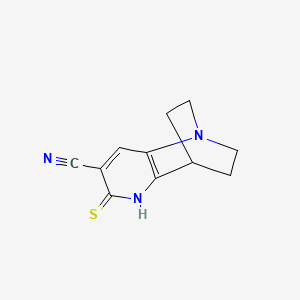

![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
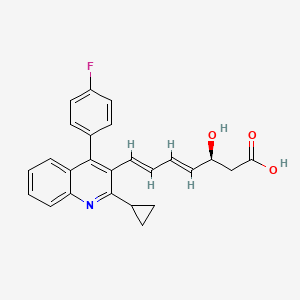
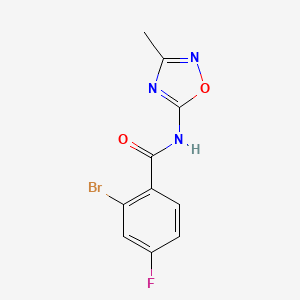
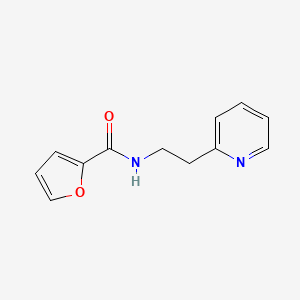
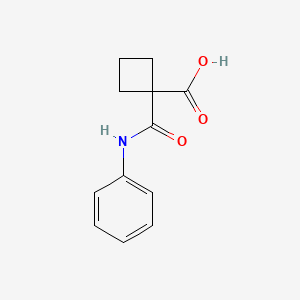
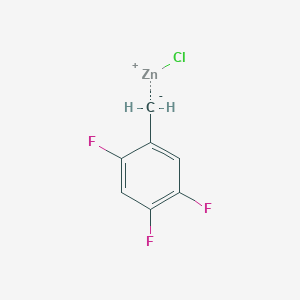
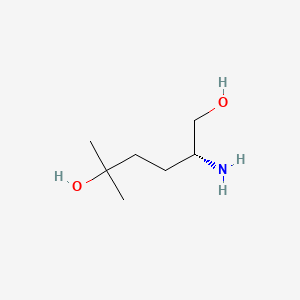
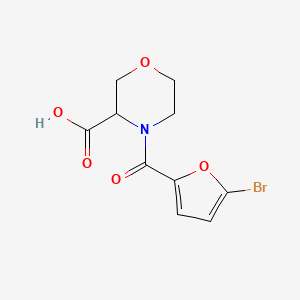
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
